molecular formula C16H11BrN4S B15283502 5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide

5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide

Cat. No.: B15283502
M. Wt: 371.3 g/mol
InChI Key: NFOCLTJBFYLQKZ-UHFFFAOYSA-N
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Description

5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide is a complex heterocyclic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the indole nucleus, along with the triazine ring, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide typically involves multi-step reactions starting from readily available precursors One common approach is the cyclization of appropriate intermediates under specific conditions to form the triazinoindole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazinoindole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
  • tert-butyl-substituted [1,2,4]triazino[5,6-b]indole

Uniqueness

5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide is unique due to the presence of the benzyl and bromo groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H11BrN4S

Molecular Weight

371.3 g/mol

IUPAC Name

5-benzyl-8-bromo-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C16H11BrN4S/c17-11-6-7-13-12(8-11)14-15(18-16(22)20-19-14)21(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20,22)

InChI Key

NFOCLTJBFYLQKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=NNC(=S)N=C42

Origin of Product

United States

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